molecular formula C12H2Fe3O12 B13401742 Triiron dodecarbonyl

Triiron dodecarbonyl

Cat. No.: B13401742
M. Wt: 505.67 g/mol
InChI Key: QKQDOULBEQSQOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Triiron dodecarbonyl was one of the first metal carbonyl clusters synthesized. It can be obtained from the thermolysis of iron pentacarbonyl (Fe(CO)₅): [ 3 \text{Fe(CO)}_5 \rightarrow \text{Fe}3(\text{CO}){12} + 3 \text{CO} ] Another common synthesis method involves the reaction of iron pentacarbonyl with a base, followed by oxidation: [ 3 \text{Fe(CO)}_5 + (\text{C}_2\text{H}_5)_3\text{N} + \text{H}_2\text{O} \rightarrow [(\text{C}_2\text{H}_5)_3\text{NH}][\text{HFe}3(\text{CO}){11}] + 3 \text{CO} + \text{CO}_2 ] [ [(\text{C}_2\text{H}_5)_3\text{NH}][\text{HFe}3(\text{CO}){11}] + \text{HCl} + \text{CO} \rightarrow \text{Fe}3(\text{CO}){12} + \text{H}_2 + [(\text{C}_2\text{H}_5)_3\text{NH}]\text{Cl} ]

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis typically follows the laboratory methods mentioned above, scaled up for industrial use .

Chemical Reactions Analysis

Types of Reactions: Triiron dodecarbonyl undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Properties

Molecular Formula

C12H2Fe3O12

Molecular Weight

505.67 g/mol

IUPAC Name

carbon monoxide;iron;iron(2+);methanone

InChI

InChI=1S/2CHO.10CO.3Fe/c12*1-2;;;/h2*1H;;;;;;;;;;;;;/q2*-1;;;;;;;;;;;;;+2

InChI Key

QKQDOULBEQSQOZ-UHFFFAOYSA-N

Canonical SMILES

[CH-]=O.[CH-]=O.[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Fe].[Fe].[Fe+2]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.